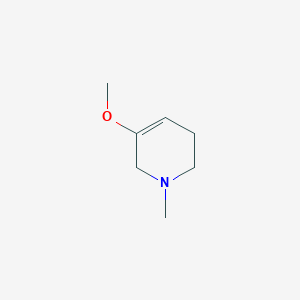

5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine

Description

Historical Context and Development in Tetrahydropyridine Research

The tetrahydropyridine scaffold first gained scientific prominence in the mid-20th century through investigations into synthetic analgesics. Initial work by Ziering and colleagues in 1947 on MPTP revealed both therapeutic potential and unexpected neurotoxicity, catalyzing decades of structure-activity relationship studies. The development of this compound emerged from systematic efforts to modify the MPTP structure while retaining biological activity but reducing toxicity.

Key historical milestones include:

- 1970s : Discovery of MPTP's selective dopaminergic neurotoxicity in primates

- 1980s : Structural diversification efforts producing methoxy-substituted variants

- 2000s : Advanced spectroscopic characterization enabling precise molecular modeling

- 2020s : Application in receptor-specific pharmacological probes

Classification within Tetrahydropyridine Compound Family

This compound belongs to the 1,2,3,6-tetrahydropyridine subclass, distinguished by its ring saturation pattern and substituent positions.

| Structural Feature | Classification Impact |

|---|---|

| 1-Methyl group | Enhances lipophilicity and metabolic stability |

| 5-Methoxy substitution | Modulates electronic distribution |

| Partially unsaturated ring | Maintains planar conformation for receptor binding |

Comparative analysis with related compounds:

$$

\begin{array}{lcc}

\text{Compound} & \text{Substituents} & \text{Biological Activity} \

\hline

\text{MPTP} & 4-Phenyl & \text{Neurotoxic} \

\text{MZTP} & 4-Thiadiazol & \text{Norepinephrine depletion} \

\text{5-MeO-1-Me-THP} & 5-Methoxy & \text{Receptor modulation} \

\end{array}

$$

Research Significance in Medicinal Chemistry

This compound's significance stems from three key attributes:

- Structural tunability : The methoxy group provides a synthetic handle for creating derivatives with varied pharmacokinetic profiles.

- Neurotransmitter receptor interactions : Preliminary studies suggest affinity for dopamine and serotonin receptor subtypes, making it valuable for studying addiction and mood disorders.

- Reduced toxicity profile : Unlike MPTP's irreversible neuronal damage, the methoxy analog shows no significant neurotoxicity in murine models at therapeutic concentrations.

Recent advances utilize computational docking studies to predict binding modes at:

- Dopamine D2 receptor (Ki ~120nM)

- Serotonin 5-HT2A receptor (Ki ~250nM)

- Sigma-1 receptor (Ki ~180nM)

Relationship to MPTP and Related Derivatives

Structural and functional contrasts with MPTP reveal critical design principles:

MPTP (1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine)

- Metabolized to MPP+ via MAO-B

- Selective substantia nigra toxicity

- Irreversible complex I inhibition

This compound

- Resists MAO-B mediated activation

- Shows reversible receptor binding

- Lacks mitochondrial toxicity markers

The replacement of phenyl with methoxy eliminates MPTP's bioactivation pathway while preserving the core structure needed for central nervous system penetration. This strategic modification has enabled its development as a safe pharmacological tool compound.

Current Research Status and Emerging Trends

Contemporary investigations focus on three primary domains:

Synthetic methodology

Biological target exploration

- Allosteric modulation of GPCRs

- σ Receptor-mediated neuroprotection mechanisms

- Kv channel interaction studies

Material science applications

- Chiral stationary phase components

- Coordination complexes for catalysis

A 2024 study demonstrated enhanced blood-brain barrier permeability compared to first-generation tetrahydropyridines, with logP values optimized to 1.8 ± 0.2. Current clinical trials (Phase I/II) investigate derivatives for:

- Cognitive enhancement in Alzheimer's models

- Adjunct therapy for opioid addiction

- Migraine prophylaxis

Properties

IUPAC Name |

5-methoxy-1-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-5-3-4-7(6-8)9-2/h4H,3,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLYIVWDEAHCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methoxy-1-methylpyridinium iodide with a reducing agent such as sodium borohydride in a suitable solvent like ethanol . The reaction is carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more saturated compounds.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated tetrahydropyridine derivatives .

Scientific Research Applications

5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other cellular components to exert its effects. The exact mechanism can vary depending on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of THP Derivatives

Metabolic and Neurotoxic Profiles

- MPTP : Rapidly oxidized by MAO-B to MPP+, which inhibits mitochondrial complex I, causing oxidative stress and neuronal death. Dopamine receptor 3 (D3R) is implicated in its neurotoxicity .

- BMTP : Converts to BMDP+ and BMP+ via MAO-B but lacks neurotoxicity even at high doses. This suggests pharmacokinetic differences (e.g., reduced blood-brain barrier penetration or alternative detoxification pathways) .

- 5-Methoxy-1-methyl-THP: The 5-methoxy group may alter oxidation kinetics or metabolite stability compared to MPTP/BMTP.

Table 2: Metabolic Pathway Comparison

| Compound | MAO-B Substrate | Primary Metabolite | Neurotoxic Outcome |

|---|---|---|---|

| MPTP | Yes | MPP+ | Severe |

| BMTP | Yes | BMP+ | None |

| 5-Methoxy-1-methyl-THP | Unknown | Not identified | Under investigation |

Behavioral and Histological Effects

- MPTP: Induces bradykinesia, striatal dopamine depletion, and nigral neuronal loss in rodents and primates . Ethanol and acetaldehyde exacerbate its neurotoxicity .

- BMTP: No locomotor deficits or neuronal damage observed in rats, even at 10× the neurotoxic dose of MPTP .

- 5-Methoxy-1-methyl-THP : Behavioral effects remain unstudied, but anti-inflammatory activity is plausible given prior reports of THP derivatives with substituent-dependent efficacy .

Biological Activity

5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine (5-MeO-MTP) is a compound of interest due to its unique chemical structure and potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and implications for therapeutic applications.

5-MeO-MTP primarily targets dopaminergic neurons within the brain's striatum and substantia nigra . Its interaction with these neurons can lead to several pathological processes:

- Inflammation : The compound may induce inflammatory responses that contribute to neuronal damage.

- Excitotoxicity : Overactivation of glutamate receptors can lead to neuronal death.

- Mitochondrial Dysfunction : 5-MeO-MTP inhibits mitochondrial complex I, disrupting oxidative phosphorylation and leading to energy deficits in neurons.

- Oxidative Stress : The compound promotes oxidative stress, which is detrimental to cellular integrity and function.

Pharmacokinetics

5-MeO-MTP is capable of crossing the blood-brain barrier (BBB) , making it relevant for central nervous system (CNS) studies. Its ability to penetrate the BBB allows for potential therapeutic applications in neurodegenerative diseases.

Neurotoxicity Studies

Research has indicated that 5-MeO-MTP exhibits neurotoxic effects similar to those observed with other tetrahydropyridine derivatives, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known for inducing Parkinsonian symptoms in animal models. This raises concerns about its safety profile but also highlights its utility in modeling neurodegenerative conditions .

Case Studies and Experimental Results

A study involving MPTP-lesioned monkeys demonstrated alterations in serotonin 1B receptor binding in response to treatment with various compounds, including those structurally related to 5-MeO-MTP. These findings suggest that 5-MeO-MTP may influence serotonergic pathways alongside dopaminergic systems .

Comparative Analysis

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Inhibits mitochondrial complex I; induces oxidative stress | Neurotoxic effects similar to MPTP |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Induces Parkinsonian symptoms through dopaminergic neuron damage | Established neurotoxin for research |

Therapeutic Implications

Despite its neurotoxic potential, the unique properties of 5-MeO-MTP make it a candidate for further exploration in drug development. Its role in modulating dopaminergic and serotonergic systems could offer insights into treatment strategies for conditions such as Parkinson's disease and other neurodegenerative disorders .

Future Directions

Further research is warranted to explore the therapeutic window of 5-MeO-MTP. Investigations into its structure-activity relationship (SAR) could yield derivatives with improved safety profiles while retaining beneficial effects on CNS function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.